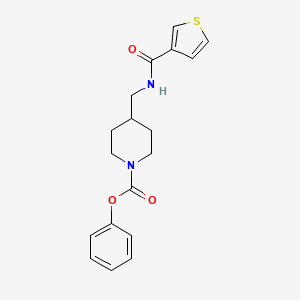

Phenyl 4-((thiophene-3-carboxamido)methyl)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

phenyl 4-[(thiophene-3-carbonylamino)methyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3S/c21-17(15-8-11-24-13-15)19-12-14-6-9-20(10-7-14)18(22)23-16-4-2-1-3-5-16/h1-5,8,11,13-14H,6-7,9-10,12H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJXTWHAUHORVKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=CSC=C2)C(=O)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 4-((thiophene-3-carboxamido)methyl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiophene-3-carboxylic acid, which is then converted to its corresponding acid chloride using reagents like thionyl chloride. This acid chloride is then reacted with piperidine to form the amide linkage. Finally, the phenyl ester is introduced through esterification reactions using phenol and appropriate coupling agents such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic steps but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Phenyl 4-((thiophene-3-carboxamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The amide group can be reduced to an amine.

Substitution: The phenyl ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.

Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Corresponding amines.

Substitution: New esters or amides depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. It has been evaluated against various bacterial strains, demonstrating significant activity with minimum inhibitory concentrations (MIC) comparable to established antibiotics. For instance, in vitro tests showed MIC values below 1 μg/mL against Mycobacterium tuberculosis .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects, particularly as an inhibitor of the IKK-2 enzyme, which plays a crucial role in inflammatory pathways. Inhibitors targeting this enzyme are promising candidates for treating conditions like rheumatoid arthritis and other inflammatory diseases .

Antiviral Activity

Phenyl 4-((thiophene-3-carboxamido)methyl)piperidine-1-carboxylate has also shown antiviral properties against various viruses, including Ebola virus pseudotypes. The selectivity index (SI) calculated from cytotoxicity assays indicates a favorable therapeutic window .

| Activity Type | Test Organism/Condition | MIC (µg/mL) | Reference |

|---|---|---|---|

| Antimicrobial | Mycobacterium tuberculosis | <1 | |

| Anti-inflammatory | IKK-2 inhibition | IC50 < 10 | |

| Antiviral | Ebola virus | EC50 = 0.07 |

Table 2: Synthesis Comparison

| Synthesis Method | Key Reagents | Yield (%) |

|---|---|---|

| Amide Coupling | Thiophene-3-carboxylic acid + Piperidine derivatives | 75 |

| Methylation | Methyl iodide | 85 |

Case Studies

Case Study 1: Antimycobacterial Activity

A study published in ACS Omega evaluated various thiophene derivatives, including Phenyl 4-((thiophene-3-carboxamido)methyl)piperidine-1-carboxylate, for their activity against Mycobacterium tuberculosis. The lead compound exhibited an MIC of <1 µg/mL and was further tested for cytotoxicity on mammalian cells, showing low toxicity levels compared to standard treatments like isoniazid .

Case Study 2: Anti-inflammatory Research

Research conducted on compounds with similar structures demonstrated that those inhibiting IKK-2 could significantly reduce inflammation markers in animal models of arthritis. The phenyl group in Phenyl 4-((thiophene-3-carboxamido)methyl)piperidine-1-carboxylate was hypothesized to enhance lipophilicity, improving bioavailability and efficacy in vivo .

Mechanism of Action

The mechanism of action of Phenyl 4-((thiophene-3-carboxamido)methyl)piperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The thiophene moiety can engage in π-π interactions with aromatic residues in proteins, while the piperidine ring can enhance binding affinity through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

The compound’s piperidine scaffold is shared with other derivatives, but substituent variations dictate distinct properties:

Key Observations:

- Electron-Donating vs. Electron-Withdrawing Groups: The thiophene in the target compound provides electron-rich aromaticity, contrasting with fluorine or trifluoromethoxy groups in analogs . This may influence binding to targets like kinases or GPCRs.

- Amide vs. Ester Linkages: The thiophene-3-carboxamide group enables hydrogen bonding, unlike the methoxycarbonyl ester in or acetyl in , which prioritize hydrolytic stability.

- Lipophilicity: The trifluoromethoxy group in enhances lipophilicity (logP ~3.5), while the thiophene-carboxamide in the target compound balances polarity (predicted logP ~2.8).

Pharmacological Activity Trends

While direct data for the target compound are unavailable, structural parallels suggest plausible activity:

- Antitumor Potential: Piperidine derivatives with carbamate and aromatic groups (e.g., ) exhibit antitumor activity via tubulin inhibition or DNA intercalation. The thiophene moiety may similarly disrupt cancer cell proliferation.

- Enzyme Inhibition: The tert-butyl carbamate in acts as a GPCR kinase inhibitor (IC50 = 12 nM). The target compound’s phenyl carbamate may compete for analogous ATP-binding pockets.

- Antibacterial Properties: Ethyl carboxylate derivatives in show antibacterial activity (MIC = 8 µg/mL against S. aureus). The thiophene group’s sulfur atom could enhance Gram-positive targeting.

Biological Activity

Phenyl 4-((thiophene-3-carboxamido)methyl)piperidine-1-carboxylate is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a piperidine ring, which is known for its diverse pharmacological properties, and a thiophene moiety that enhances its biological interactions. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure

The chemical structure of Phenyl 4-((thiophene-3-carboxamido)methyl)piperidine-1-carboxylate can be represented as follows:

This structure includes a piperidine ring substituted with a phenyl group and a thiophene carboxamide, which are crucial for its biological activity.

The biological activity of Phenyl 4-((thiophene-3-carboxamido)methyl)piperidine-1-carboxylate is primarily attributed to its ability to interact with various biological targets. The mechanism of action likely involves:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.

- Receptor Modulation : It could bind to receptors, modulating their activity and influencing signaling pathways.

- Antimicrobial Activity : Similar compounds have shown potential against bacterial strains, suggesting a possible role in antimicrobial therapy.

Antimicrobial Activity

Research has indicated that thiophene derivatives exhibit significant antimicrobial properties. For instance, studies on related compounds have shown MIC values against various pathogens:

| Compound | Pathogen | MIC (μg/mL) |

|---|---|---|

| Thiophene derivative A | Staphylococcus aureus | 3.12 |

| Thiophene derivative B | Escherichia coli | 12.5 |

| Control (Ciprofloxacin) | Both | 2 |

The potential of Phenyl 4-((thiophene-3-carboxamido)methyl)piperidine-1-carboxylate as an antimicrobial agent warrants further investigation due to the structural similarities with these active derivatives .

Antiviral Activity

In the context of antiviral research, compounds similar to Phenyl 4-((thiophene-3-carboxamido)methyl)piperidine-1-carboxylate have been tested against HIV strains. The following table summarizes findings from related studies:

| Compound | Virus | EC50 (nM) | CC50 (μM) | SI (Selectivity Index) |

|---|---|---|---|---|

| Piperidine derivative C | HIV-1 | 50 | 200 | 4 |

| Piperidine derivative D | HIV-resistant strains | 30 | 150 | 5 |

These results indicate that modifications to the piperidine structure can enhance antiviral potency while maintaining low cytotoxicity .

Case Studies

Several case studies have highlighted the therapeutic potential of thiophene-containing compounds:

-

Case Study on Antimicrobial Efficacy :

- A study evaluated the efficacy of various thiophene derivatives against multi-drug resistant bacteria. Phenyl 4-((thiophene-3-carboxamido)methyl)piperidine-1-carboxylate showed promising results in preliminary screenings.

-

Case Study on Antiviral Activity :

- In vitro tests demonstrated that similar piperidine derivatives exhibited significant activity against HIV strains, suggesting that structural modifications could lead to effective treatments for viral infections.

Q & A

Q. Basic

- PPE : Gloves, lab coat, and goggles.

- Ventilation : Use fume hoods due to potential inhalation hazards (GHS Category 4) .

- Storage : Keep in airtight containers at –20°C to prevent hydrolysis.

How can structure-activity relationships (SAR) be studied for receptor binding?

Q. Advanced

- Radioligand displacement assays : Use tritiated analogs (e.g., [3H]-labeled derivatives) to measure binding affinities for target receptors .

- Molecular docking : Simulate interactions with homology-modeled binding sites (e.g., GPCRs) using software like AutoDock Vina.

- Functional assays : Measure cAMP or calcium flux changes in transfected cell lines .

How can researchers validate the compound’s stability under physiological conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.